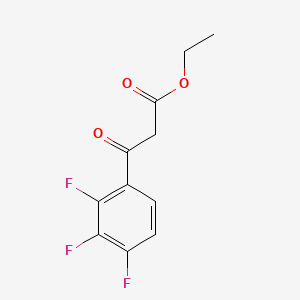

Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate is an organic compound with the molecular formula C11H9F3O3 and a molecular weight of 246.18 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Méthodes De Préparation

The synthesis of Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate can be achieved through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with 2,3,4-trifluorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Analyse Des Réactions Chimiques

Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Applications De Recherche Scientifique

Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate is widely used in scientific research due to its unique properties. In medicinal chemistry, it serves as a building block for the synthesis of various pharmaceuticals. In organic synthesis, it is used as an intermediate in the preparation of more complex molecules. Additionally, it has applications in the development of agrochemicals and materials science .

Mécanisme D'action

The mechanism of action of Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate can be compared with similar compounds such as:

2,3,4-Trifluorophenyl isocyanate: This compound is used in the synthesis of various organic molecules and has similar reactivity due to the trifluorophenyl group.

2,3,4-Trifluorophenyl isothiocyanate: Another compound with similar applications in organic synthesis and medicinal chemistry. The uniqueness of this compound lies in its ester functionality, which provides additional reactivity and versatility in synthetic applications.

Activité Biologique

Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a trifluorophenyl group and a keto functional group, enhances its reactivity and interaction with biological targets.

- Molecular Formula : C₁₁H₉F₃O₃

- Molecular Weight : 246.18 g/mol

- Density : 1.319 g/cm³ (predicted)

- Melting Point : 66-68°C

- Solubility : Soluble in toluene

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluorophenyl moiety increases the compound's lipophilicity, facilitating its penetration into hydrophobic environments within biological systems. This interaction can modulate protein functions, leading to various biological effects.

Biological Applications

- Medicinal Chemistry : This compound serves as a building block for synthesizing pharmaceuticals, particularly those targeting inflammatory and infectious diseases. Its reactive carbonyl group allows for further modifications that can enhance therapeutic efficacy.

- Enzyme Inhibition Studies : Research has shown that this compound can act as an inhibitor for certain enzymes, making it a candidate for drug development aimed at diseases where enzyme inhibition is beneficial.

- Protein-Ligand Interactions : The compound has been utilized in studies exploring protein-ligand interactions, providing insights into how structural modifications can affect binding affinity and specificity.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

- Anti-inflammatory Activity : A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokine production in macrophages.

- Antifungal Properties : Another research effort indicated that the compound showed promising antifungal activity against several strains of fungi, suggesting its potential application in treating fungal infections.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate | Structure | Similar enzyme inhibition properties |

| Ethyl 3-(trifluoromethyl)phenylacetate | Structure | Exhibits anti-inflammatory effects but less potent than the trifluorophenyl variant |

Propriétés

IUPAC Name |

ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c1-2-17-9(16)5-8(15)6-3-4-7(12)11(14)10(6)13/h3-4H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQMSOWINMALDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C(=C(C=C1)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.